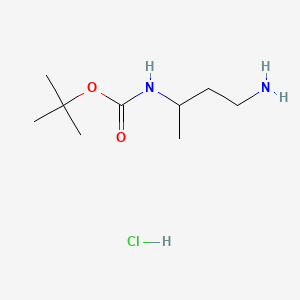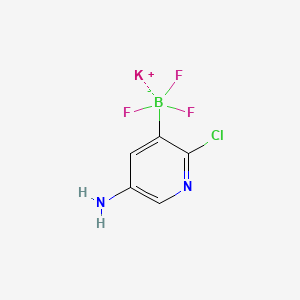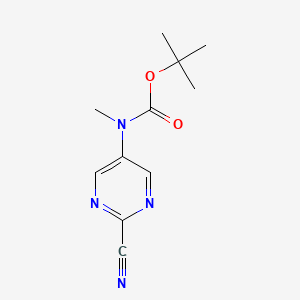
tert-butyl N-(2-cyanopyrimidin-5-yl)-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(2-cyanopyrimidin-5-yl)-N-methylcarbamate: is a chemical compound with the molecular formula C11H15N3O2 It is a derivative of pyrimidine and carbamate, featuring a tert-butyl group, a cyano group, and a methyl group attached to the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyanopyrimidin-5-yl(methyl)carbamate typically involves the reaction of 2-cyanopyrimidine with tert-butyl chloroformate and methylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general steps are as follows:
Formation of the intermediate: 2-cyanopyrimidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester intermediate.
Amination: The intermediate is then treated with methylamine to yield tert-butyl 2-cyanopyrimidin-5-yl(methyl)carbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group and the carbamate group.
Oxidation and Reduction: The pyrimidine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or lithium diisopropylamide (LDA) can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Reactions: Substituted pyrimidine derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the pyrimidine ring.
Hydrolysis: Amine and carboxylic acid derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Heterocycles: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Protecting Group: The tert-butyl carbamate group can serve as a protecting group for amines in organic synthesis.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential as a pharmacophore in drug design and development.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Industry:
Agrochemicals: Potential use in the development of pesticides and herbicides.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 2-cyanopyrimidin-5-yl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the carbamate moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Tert-butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.
2-cyanopyrimidine: The parent compound without the carbamate and methyl groups.
Methyl carbamate: A related compound with a methyl group instead of the tert-butyl group.
Uniqueness:
Structural Complexity:
Functional Groups: The presence of both the cyano and carbamate groups allows for diverse chemical transformations and interactions.
Propriétés
Numéro CAS |
1260641-26-6 |
|---|---|
Formule moléculaire |
C11H14N4O2 |
Poids moléculaire |
234.259 |
Nom IUPAC |
tert-butyl N-(2-cyanopyrimidin-5-yl)-N-methylcarbamate |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)15(4)8-6-13-9(5-12)14-7-8/h6-7H,1-4H3 |
Clé InChI |
UWVOFPGZXCQFEE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)C1=CN=C(N=C1)C#N |
Synonymes |
(2-Cyano-pyriMidin-5-yl)-Methyl-carbaMic acid tert-butyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


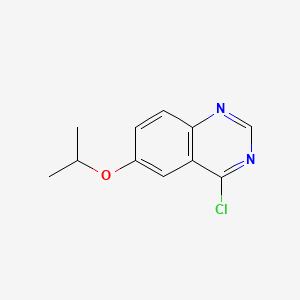
![t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate](/img/structure/B577556.png)
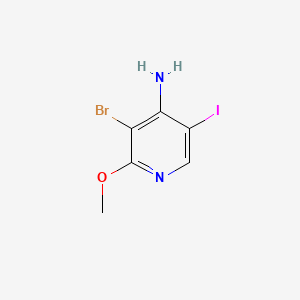
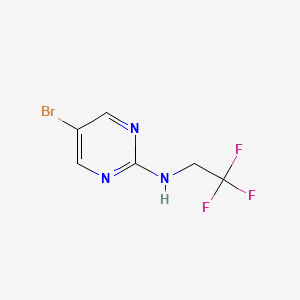
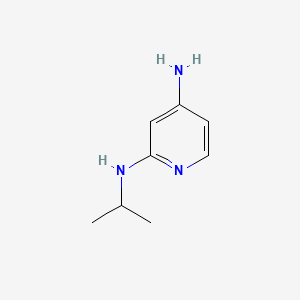
![6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B577561.png)
![tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B577563.png)

![4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride](/img/structure/B577566.png)



